molecular formula C9H14N2O2 B1485930 4-[(1H-imidazol-1-yl)methyl]oxan-4-ol CAS No. 1862527-94-3

4-[(1H-imidazol-1-yl)methyl]oxan-4-ol

Cat. No.: B1485930
CAS No.: 1862527-94-3
M. Wt: 182.22 g/mol
InChI Key: RMVIGHZVVLFZBW-UHFFFAOYSA-N
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Description

4-[(1H-imidazol-1-yl)methyl]oxan-4-ol is a chemical compound with the molecular formula C9H14N2O2 It is characterized by the presence of an imidazole ring attached to a tetrahydropyran ring through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1H-imidazol-1-yl)methyl]oxan-4-ol typically involves the reaction of imidazole with a suitable tetrahydropyran derivative. One common method involves the use of 4-hydroxytetrahydropyran and imidazole in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(1H-imidazol-1-yl)methyl]oxan-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketone or aldehyde derivatives from oxidation, imidazoline derivatives from reduction, and various substituted derivatives from nucleophilic substitution .

Scientific Research Applications

4-[(1H-imidazol-1-yl)methyl]oxan-4-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-[(1H-imidazol-1-yl)methyl]phenol: Similar structure but with a phenol group instead of a tetrahydropyran ring.

    4-[(1H-imidazol-1-yl)methyl]benzene: Similar structure but with a benzene ring instead of a tetrahydropyran ring.

    1,4-Bis[(1H-imidazol-1-yl)methyl]benzene: Contains two imidazole groups attached to a benzene ring.

Uniqueness

4-[(1H-imidazol-1-yl)methyl]oxan-4-ol is unique due to the presence of both an imidazole ring and a tetrahydropyran ring. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)oxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c12-9(1-5-13-6-2-9)7-11-4-3-10-8-11/h3-4,8,12H,1-2,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVIGHZVVLFZBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN2C=CN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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